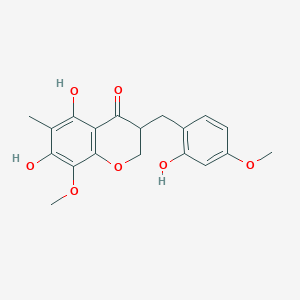

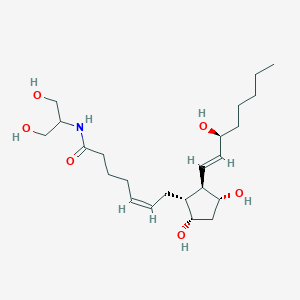

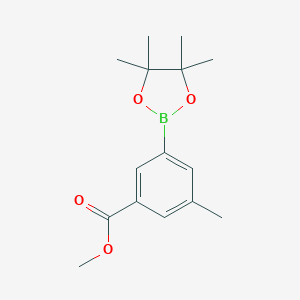

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves a three-step substitution reaction, where the structures are confirmed through various spectroscopic methods including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses to ascertain the detailed molecular structure (Huang et al., 2021).

Molecular Structure Analysis

The molecular structures of these compounds have been calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing a consistency between the DFT-optimized molecular structures and the crystal structures determined by single-crystal X-ray diffraction. This underscores the reliability of DFT in predicting the structural aspects of such compounds (Huang et al., 2021).

Chemical Reactions and Properties

The boric acid ester intermediates exhibit specific reactivity patterns that are essential for further functionalization. Through the detailed study of their molecular electrostatic potential and frontier molecular orbitals, insights into the reactivity and physicochemical properties of the compounds are gained. These analyses provide a basis for understanding the chemical behavior of these intermediates in various reactions (Huang et al., 2021).

Physical Properties Analysis

The physical properties such as melting points, boiling points, solubility, and stability of these compounds can be inferred from their molecular structure and chemical properties. The detailed vibrational properties studies, including FT-IR, NMR, and MS, along with X-ray diffraction data, offer valuable information on the physical characteristics of these compounds, contributing to a comprehensive understanding of their potential applications (Wu et al., 2021).

Chemical Properties Analysis

The electronic structure analysis, including the molecular electrostatic potential and frontier molecular orbitals, provides a deeper insight into the chemical properties of these compounds. These studies reveal important aspects like electron density distribution, potential reactive sites, and the overall reactivity of the molecule, guiding further chemical transformations and applications (Huang et al., 2021).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are primarily used as boric acid ester intermediates with benzene rings in synthetic chemistry. These compounds are synthesized through multi-step substitution reactions and analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses provide insights into their crystal structures and molecular conformations. Density functional theory (DFT) is employed to calculate molecular structures, showing consistency with crystal structures determined by X-ray diffraction. The exploration of molecular electrostatic potential and frontier molecular orbitals through DFT reveals some physicochemical properties of these compounds (Huang et al., 2021).

Chemical Properties and Reactivity

The synthesis processes of compounds containing the dioxaborolan-2-yl group involve palladium-catalyzed borylation of aryl bromides, demonstrating the effectiveness of this method in introducing boryl groups into aromatic compounds. This approach is particularly advantageous for compounds with sulfonyl groups, offering an alternative to conventional borylation methods. Such syntheses contribute to the development of new boron-containing molecules with potential applications in materials science and organic synthesis (Takagi & Yamakawa, 2013).

Applications in Molecular Design

Compounds featuring the dioxaborolan-2-yl group are integral to the design and synthesis of molecules with potential biological activity. For instance, boron-containing phthalazin-1(2H)-one and 2H-benzo[b][1,4]oxazine derivatives have been synthesized as HGF-mimetic agents. The synthesis involves Miyaura borylation reactions, highlighting the role of boron-containing compounds in medicinal chemistry for developing new therapeutic agents (Das et al., 2011).

Enhancements in Sensing Technology

The modification of aroylhydrazone prochelators with boronate groups, such as BSIH, showcases the potential for selective iron sequestration in conditions of oxidative stress. This approach utilizes boronate's reactivity towards hydrogen peroxide to release active chelators, offering insights into the development of targeted therapies against oxidative damage. Such research underscores the versatility of boron-containing compounds in designing molecules with specific biological functions (Wang & Franz, 2018).

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEGFCISHQGIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581635 | |

| Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

CAS RN |

929626-17-5 | |

| Record name | Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.